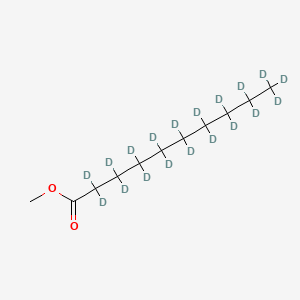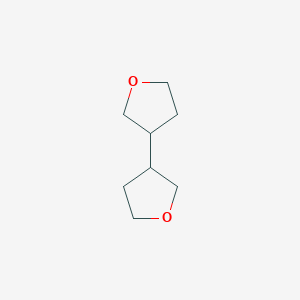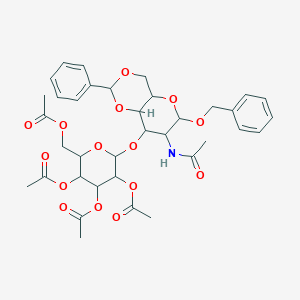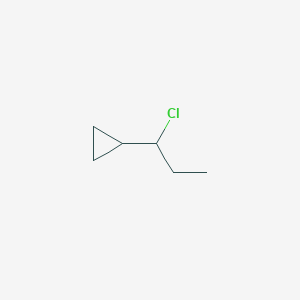
(1-Chloropropyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane, (1-chloropropyl)- is an organic compound characterized by a three-membered cyclopropane ring with a 1-chloropropyl substituent. This compound is part of the cyclopropane family, known for their unique structural properties and significant ring strain due to the small size of the ring. Cyclopropane derivatives have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropane, (1-chloropropyl)- can be synthesized through several methods. One common approach involves the reaction of an alkene with a carbene or carbenoid. For instance, the reaction of 1-chloropropene with a carbene generated in situ from chloroform and a strong base like potassium hydroxide can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes, including those with chlorinated substituents . This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions
Cyclopropane, (1-chloropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can convert the chlorinated cyclopropane to a hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide in aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Alcohols or ethers.
Oxidation: Epoxides or carboxylic acids.
Reduction: Alkanes or cyclopropanes without the chlorine substituent.
科学研究应用
Cyclopropane, (1-chloropropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties due to the strained cyclopropane ring.
作用机制
The mechanism of action of cyclopropane, (1-chloropropyl)- involves its interaction with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity . The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Cyclopropane, (1-chloropropyl)- can be compared with other cyclopropane derivatives such as:
Cyclopropane, (1-bromopropyl)-: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Cyclopropane, (1-fluoropropyl)-: Fluorinated derivative with unique properties due to the strong C-F bond.
Cyclopropane, (1-iodopropyl)-: Iodinated compound with distinct reactivity patterns.
The uniqueness of cyclopropane, (1-chloropropyl)- lies in its balance of reactivity and stability, making it a versatile compound for various applications.
属性
CAS 编号 |
88106-23-4 |
|---|---|
分子式 |
C6H11Cl |
分子量 |
118.60 g/mol |
IUPAC 名称 |
1-chloropropylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3 |
InChI 键 |
IUCBRIGKYKSZMU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
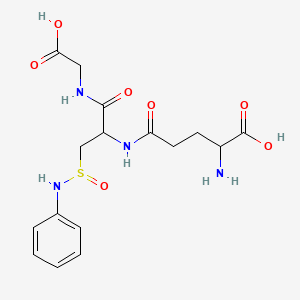
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
![7-[(3R)-3-[(N-Acetyl)Amino]-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B15125735.png)
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)


![[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B15125746.png)

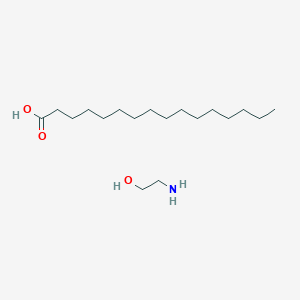
![6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B15125761.png)
